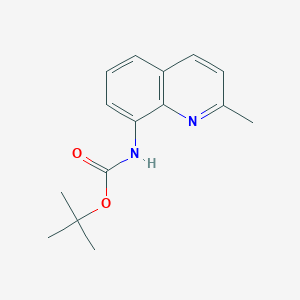
L-TYROSINE TERT BUTYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosine tert-butyl ester is a derivative of the amino acid L-tyrosine, where the carboxyl group is esterified with tert-butyl alcohol. This compound is often used in peptide synthesis and other chemical applications due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Tyrosine tert-butyl ester can be synthesized through the esterification of L-tyrosine with tert-butyl alcohol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction typically proceeds under mild conditions, yielding the ester in good quantities.
Industrial Production Methods
In industrial settings, the production of L-tyrosine tert-butyl ester often involves the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosine tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Various nucleophiles and electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
L-Tyrosine tert-butyl ester is widely used in scientific research across various fields:
Mécanisme D'action
The mechanism by which L-tyrosine tert-butyl ester exerts its effects involves the esterification of the carboxyl group, which protects the amino acid during peptide synthesis. This protection allows for selective reactions at other functional groups without interference from the carboxyl group . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Tyrosine methyl ester
- L-Tyrosine ethyl ester
- L-Tyrosine benzyl ester
Uniqueness
L-Tyrosine tert-butyl ester is unique due to its stability and ease of deprotection under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Propriétés
Numéro CAS |
11674-12-7 |
|---|---|
Formule moléculaire |
CdO6Ta2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-Cyclobuta[de]quinoline](/img/structure/B1170105.png)
